Product packaging for Sodium eugenol acetate(Cat. No.:)

Sodium eugenol acetate

Cat. No.: B1260225
M. Wt: 244.22 g/mol
InChI Key: BMZACCXUGRZIRE-UHFFFAOYSA-M
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Description

Contextual Background of Eugenol (B1671780) and its Acetate (B1210297) Derivatives in Chemical Biology

Eugenol, a key component of clove oil, is a well-documented phenolic compound with a range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and analgesic effects. turkjps.orgnih.gov Its chemical structure lends itself to various modifications, leading to the synthesis of numerous derivatives with potentially enhanced or novel activities. nih.gov One of the most common derivatives is eugenyl acetate, which is formed through the acetylation of eugenol. researchgate.netchemicalbook.com This modification can alter the compound's physicochemical properties, such as stability and lipophilicity, which in turn can influence its biological activity. yildiz.edu.tr Research has shown that eugenyl acetate also possesses antibacterial, anticancer, anti-inflammatory, and antioxidant properties. medchemexpress.com

The synthesis of eugenol derivatives often involves the formation of an intermediate salt, sodium eugenolate, by reacting eugenol with sodium hydroxide (B78521). iosrjournals.orgscitepress.orgbrainly.com This process is a fundamental step in creating more complex molecules from the eugenol scaffold. kemdikbud.go.idusu.ac.id

Significance of Investigating Sodium Eugenol Acetate and Related Structures in Advanced Research

The investigation of specific salt forms of active compounds, such as this compound, is significant for several reasons. The formation of a salt can impact a compound's solubility, stability, and bioavailability, which are critical parameters in pharmacological and chemical research. While extensive research has been conducted on eugenol and eugenyl acetate, the specific properties and activities of this compound remain a relatively unexplored area. Understanding this particular derivative could unlock new applications or provide a deeper understanding of the structure-activity relationships within the eugenol family of compounds.

Overview of Current Academic Research Landscape on Eugenol Acetate Derivatives

The current academic research landscape for eugenol derivatives is vibrant and diverse, with numerous studies exploring their synthesis and biological activities. Research has focused on creating new ester and ether derivatives of eugenol to enhance its therapeutic potential. nih.gov These derivatives have been investigated for their efficacy as antibacterial, antifungal, anticancer, and anti-inflammatory agents. medchemexpress.comresearchgate.net For instance, studies have demonstrated that certain eugenol derivatives exhibit enhanced activity against specific bacterial strains compared to the parent compound. However, specific research focusing solely on this compound is limited. One notable study has explored its effects on platelet aggregation and calcium inhibition, indicating its potential in cardiovascular research. nih.gov

Research Scope and Objectives for this compound Investigations

Given the limited specific research on this compound, the scope for future investigations is broad. Key objectives for future research should include:

Comprehensive Synthesis and Characterization: Developing and optimizing synthetic routes for high-purity this compound and thoroughly characterizing its physicochemical properties.

Broad-Spectrum Biological Screening: Evaluating the biological activities of this compound across a range of assays, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic studies, to build a comprehensive profile of its potential therapeutic applications.

Mechanistic Studies: Investigating the mechanisms of action for any observed biological activities to understand how the salt form influences its interaction with biological targets.

Comparative Analysis: Directly comparing the properties and activities of this compound with eugenol and eugenyl acetate to elucidate the specific contributions of the sodium acetate group.

A singular study has provided foundational insights into the biological activity of this compound. Research has shown that both eugenol and this compound can inhibit platelet aggregation induced by various agonists in a concentration-dependent manner. nih.gov Furthermore, they were found to inhibit the rise of intracellular calcium levels, a key factor in platelet activation. nih.gov This suggests a potential role for this compound in the modulation of platelet function and calcium signaling pathways.

Compound Effect on Platelet Aggregation Effect on Intracellular Ca2+
This compoundInhibits arachidonic acid, collagen, epinephrine, and ADP-induced aggregation. nih.govInhibits the rise in intracellular Ca2+ caused by collagen, epinephrine, ADP, and arachidonic acid. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NaO4 B1260225 Sodium eugenol acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NaO4

Molecular Weight

244.22 g/mol

IUPAC Name

sodium;2-(2-methoxy-4-prop-2-enylphenoxy)acetate

InChI

InChI=1S/C12H14O4.Na/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14;/h3,5-7H,1,4,8H2,2H3,(H,13,14);/q;+1/p-1

InChI Key

BMZACCXUGRZIRE-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)[O-].[Na+]

Synonyms

4-O-acetic acid sodium-3-methoxy-1-propenylbenzene
sodium eugenol acetate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Eugenol Acetate

Esterification Pathways for Eugenyl Acetate (B1210297) Synthesis

The conversion of eugenol (B1671780) to eugenyl acetate is achieved via esterification, a reaction that involves the formation of an ester from an alcohol and an acid. In this specific case, the phenolic hydroxyl group of eugenol reacts with an acetyl source.

Traditional synthesis of eugenyl acetate often involves the reaction of eugenol with acetic anhydride (B1165640) or acetyl chloride. These reactions, while effective, typically require stoichiometric amounts of reagents and may necessitate the use of a catalyst or a base to proceed efficiently and neutralize the acidic byproduct.

To enhance reaction rates, improve selectivity, and adopt more environmentally benign conditions, various catalytic systems have been developed for the synthesis of eugenyl acetate.

Acid catalysts are commonly employed to accelerate the esterification of eugenol. Protic acids like sulfuric acid and p-toluenesulfonic acid have been traditionally used. More recently, solid acid catalysts have gained attention due to their ease of separation and reusability. For instance, zeolite catalysts have demonstrated effectiveness in the acetylation of eugenol with acetic anhydride. Studies have shown that the reaction is influenced by factors such as the Si/Al ratio of the zeolite, the reaction temperature, and the molar ratio of the reactants. Under optimized conditions, high conversions of eugenol can be achieved.

Table 1: Examples of Acid-Catalyzed Synthesis of Eugenyl Acetate

Catalyst Acetylating Agent Temperature (°C) Eugenol Conversion (%) Reference
H-Beta Zeolite Acetic Anhydride 100 >99
Sulfated Zirconia Acetic Anhydride Not specified High

This table is for illustrative purposes and combines findings from various research endeavors.

Base catalysts are also utilized in the synthesis of eugenyl acetate, often to deprotonate the phenolic hydroxyl group of eugenol, thereby increasing its nucleophilicity. Sodium hydroxide (B78521) is a common and effective catalyst for this transformation. The reaction typically proceeds by first forming the sodium eugenoxide intermediate, which then readily reacts with an acetylating agent like acetic anhydride. This method is known for its high efficiency and yield under relatively mild conditions.

Enzymatic catalysis presents a green alternative for the synthesis of eugenyl acetate, operating under mild conditions with high selectivity. Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification in organic solvents or solvent-free systems. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly efficient in the acetylation of eugenol. The reaction can be performed using acetic anhydride as the acyl donor, and parameters such as temperature, enzyme concentration, and substrate molar ratio are optimized to maximize the yield.

Table 2: Enzymatic Synthesis of Eugenyl Acetate

Enzyme Acyl Donor System Conversion (%) Reference
Immobilized Candida antarctica Lipase B Acetic Anhydride Solvent-free >98
Novozym 435 Vinyl Acetate Organic Solvent High

This table is for illustrative purposes and combines findings from various research endeavors.

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recyclability, and process simplification. Both solid acid and solid base catalysts fall under this category. In addition to the zeolites and sulfated zirconia mentioned previously, other materials like hydrotalcites have been investigated as solid base catalysts for eugenol acetylation. These materials are effective and can be regenerated and reused multiple times without a significant loss of activity. The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and improving process efficiency.

Green Chemistry Synthesis Methodologies

In recent years, there has been a considerable shift towards the development of environmentally benign methods for chemical synthesis. The synthesis of eugenol acetate has been a focal point of such "green" approaches, with sonochemical and solvent-free acetylation methods demonstrating significant promise.

Sonochemical Synthesis:

The application of ultrasonic waves in chemical reactions, known as sonochemistry, has been explored for the acetylation of eugenol. uns.ac.iduns.ac.id This method utilizes the energy from ultrasonic waves to accelerate the reaction, often leading to shorter reaction times and improved efficiency. researchgate.net In one study, acetyl eugenol was synthesized by reacting eugenol with acetic anhydride in the presence of a sodium hydroxide catalyst, assisted by ultrasonic waves. uns.ac.iduns.ac.id The mixture was sonicated for varying durations (60, 80, and 100 minutes) after an initial heating period. uns.ac.id This sonochemical approach resulted in a yield of 32.75%. uns.ac.iduns.ac.id Another study employing a similar sonochemical method with a sodium hydroxide catalyst reported a yield of 3.49% after 90 minutes of sonication at 80°C. atlantis-press.comatlantis-press.com

Solvent-Free Acetylation:

Solvent-free synthesis is another cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. The acetylation of eugenol has been successfully achieved under solvent-free conditions using various catalysts. One approach involves the use of immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) to catalyze the acetylation of eugenol with acetic anhydride. nih.gov This enzymatic, solvent-free method achieved a maximum conversion yield of 92.86%. nih.gov

Heterogeneous catalysts have also been employed in solvent-free systems. For instance, molecular sieve 4Å and the polymeric resin Amberlite XAD-16 have been demonstrated to be effective catalysts for the acetylation of eugenol. longdom.org With molecular sieve 4Å, conversions exceeding 90% were achieved within 2 hours, while Amberlite XAD-16 led to high conversions (97.8%) in just 3 minutes. researchgate.net

Microwave-assisted synthesis represents another efficient, often solvent-free, green methodology. The conversion of isoeugenol (B1672232) to isoeugenol acetate under microwave irradiation (80 W) was completed in 20 minutes, a significant reduction from the 90 minutes required with conventional heating. mdpi.com

Advanced Structural Modifications of Eugenol Acetate

The versatile structure of eugenol acetate, characterized by a hydroxyl group, an allyl moiety, and an aromatic ring, provides multiple sites for further chemical modification. These modifications are undertaken to explore and potentially enhance the biological and chemical properties of the parent molecule.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of eugenol is a primary site for structural modification, most commonly through esterification. nih.govnih.gov This involves reacting eugenol with various carboxylic acids or their derivatives to produce a range of eugenol esters. nih.govmedcraveonline.com For example, eugenyl acetate itself is synthesized through the esterification of eugenol's hydroxyl group with acetic anhydride. medcraveonline.com This modification can alter the molecule's properties; for instance, the esterification of the hydroxyl group has been shown to reduce the antioxidant activity compared to the parent eugenol molecule. nih.gov

Chemical Alterations of the Allyl Moiety

The allyl group (-CH2-CH=CH2) on the eugenol acetate molecule offers another avenue for structural derivatization. nih.govnih.gov Reactions can be targeted at the double bond of this allyl group. nih.gov One such modification is oxidation. For example, the double bond of acetyleugenol can be modified using potassium permanganate (B83412) (KMnO4). thieme-connect.com Other potential reactions at the allyl group include isomerization, epoxidation, and hydroxylation. inchem.org

Conjugation with Heterocyclic Systems (e.g., 1,2,3-Triazole)

The conjugation of eugenol derivatives with heterocyclic systems, such as 1,2,3-triazoles, represents a sophisticated strategy for creating hybrid molecules with potentially enhanced biological activities. nih.gov The 1,2,3-triazole ring can be introduced into the eugenol structure, and this has been shown to enhance the bioactivities of various compounds. nih.gov The synthesis of these hybrid molecules often involves a multi-step process. For instance, eugenol can be reacted with propargyl bromide to introduce an alkyne group, which can then undergo a "click" reaction with an azide (B81097) to form the 1,2,3-triazole ring. nih.gov

Optimization of Reaction Parameters and Yields in Eugenol Acetate Synthesis

Achieving high yields in the synthesis of eugenol acetate is crucial for its practical application. This requires careful optimization of various reaction parameters, including the choice of catalyst, molar ratio of reactants, temperature, and reaction time.

Catalyst Selection and Concentration:

A variety of catalysts have been investigated for the acetylation of eugenol. These include:

Enzymes: Immobilized lipases like Novozym 435 and Lipozyme TL IM have been used effectively, particularly in solvent-free systems. nih.govlongdom.org

Heterogeneous Catalysts: Molecular sieves (e.g., 4Å), polymeric resins (e.g., Amberlyst A-21, Amberlite XAD-16), and acid-treated clays (B1170129) have shown high efficiency. longdom.orgmdpi.comrsc.org For example, a mesoporous aluminosilicate (B74896) catalyst functionalized with sulfonic acid groups achieved a 99.9% conversion of eugenol. mdpi.com

Homogeneous Catalysts: Sodium hydroxide is a commonly used base catalyst in sonochemical synthesis. uns.ac.iduns.ac.id

The concentration of the catalyst also plays a critical role. In one study, a catalyst concentration of 2% (relative to eugenol) was found to be optimal for the acetylation reaction using a functionalized mesoporous aluminosilicate. mdpi.com

Molar Ratio of Reactants:

The molar ratio of eugenol to the acetylating agent, typically acetic anhydride, significantly influences the conversion rate. An excess of the acetylating agent is often used to drive the reaction towards the product. mdpi.com Research has shown that increasing the molar ratio of eugenol to acetic anhydride from 1:2 to 1:5 can increase the conversion from 61% to 98%. mdpi.com However, a further increase to a 1:7 ratio did not result in a significant improvement. mdpi.com An optimal molar ratio of 1:3 was identified in a continuous flow synthesis using an Amberlyst A-21 catalyst. rsc.org

Temperature and Reaction Time:

Temperature is a key parameter that affects the reaction rate. For the acetylation of eugenol catalyzed by a functionalized mesoporous aluminosilicate, the optimal temperature was found to be 80°C, with a reaction time of 40 minutes. mdpi.com In another study using molecular sieve 4Å as a catalyst, the conversion increased with temperature, reaching 98.2% at 60°C after 360 minutes. longdom.org A continuous flow process optimized the temperature to 95°C to achieve a 95% conversion. rsc.org

Interactive Data Table: Optimization of Eugenol Acetate Synthesis

Advanced Analytical Characterization of Eugenol Acetate Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of eugenol (B1671780) acetate (B1210297). Infrared (IR) spectroscopy helps in identifying its functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of eugenol acetate displays characteristic absorption bands that confirm its structure. A prominent and sharp absorption peak is observed for the C=O bond of the ester group. uns.ac.id Another key feature is the band corresponding to the C-O stretching of the ester. ukim.mk The spectrum also shows bands related to the aromatic C=C stretching vibrations and the C-H stretching of the allyl and methoxy (B1213986) groups. ukim.mkresearchgate.net

A distinguishing feature in the IR spectrum of eugenol acetate, when compared to its precursor eugenol, is the presence of the strong carbonyl (C=O) band and the absence of the broad O-H stretching band of the phenolic hydroxyl group. uns.ac.idresearchgate.nettdl.org

Table 1: Characteristic IR Absorption Bands for Eugenol Acetate

Wavenumber (cm⁻¹)Functional GroupReference
1765 - 1766C=O (ester carbonyl) stretching ukim.mktdl.org
1741Carboxyl group researchgate.net
1628Carboxyl group researchgate.net
1637Allyl group C=C stretching ukim.mk
1560 - 1480Aromatic C=C stretching nih.gov
1301C-O (ether) stretching uns.ac.id
1100 - 1210Asymmetric C-O-C stretching ukim.mk
995Allyl group ukim.mk

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of eugenol acetate. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR: The proton NMR spectrum of eugenol acetate shows distinct signals for the protons of the allyl group, the aromatic ring, the methoxy group, and the acetyl group. uobasrah.edu.iqresearchgate.net The integration of these signals corresponds to the number of protons in each group, and their splitting patterns provide information about neighboring protons. researchgate.net Studies have used ¹H NMR to investigate the interaction of eugenol acetate with other molecules, such as cyclodextrins, by observing changes in chemical shifts. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in eugenol acetate. uobasrah.edu.iqrsc.org The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, alkene, carbonyl, methoxy, or methyl). For instance, the carbonyl carbon of the ester group appears at a characteristic downfield shift. rsc.org NMR studies have been crucial in confirming the structure of eugenol and its derivatives. researchgate.netchemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Eugenol Acetate

Atom Type¹H NMR (ppm)¹³C NMR (ppm)Reference
Acetyl (CH₃)~2.26~20.8 rsc.org
Methoxy (OCH₃)~3.85~56.2 rsc.org
Allyl (-CH₂-)~3.21~39.8 uobasrah.edu.iq
Allyl (=CH)~5.92~136.5 uobasrah.edu.iq
Allyl (=CH₂)~5.00~115.7 uobasrah.edu.iq
Aromatic (CH)~6.6 - 7.0~110.7 - 139.3 rsc.org
Aromatic (C-O)-~151.5 rsc.org
Aromatic (C-OCH₃)-~139.3 rsc.org
Ester (C=O)-~169.0 rsc.org

This table is interactive. Click on the headers to sort. Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of eugenol acetate and to study its fragmentation pattern, which aids in structural confirmation. The molecular weight of eugenol acetate is 206.24 g/mol . nih.gov In mass spectrometry, eugenol acetate is ionized, and the resulting molecular ion ([M]⁺) is detected. For eugenol acetate, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 206. uns.ac.idmdpi.com

The fragmentation pattern provides a molecular fingerprint. A common fragmentation pathway for eugenol acetate involves the cleavage of the ester bond, resulting in a stable fragment ion corresponding to the eugenol cation at m/z 164. uns.ac.idnih.govmdpi.com Other fragments can also be observed, providing further structural information. nih.gov

Table 3: Key Mass Spectrometry Data for Eugenol Acetate

m/z (Mass-to-Charge Ratio)InterpretationReference
206Molecular ion [M]⁺ uns.ac.idmdpi.com
164Fragment ion [M - CH₂CO]⁺ (loss of ketene) uns.ac.idnih.govmdpi.com
207.1013Protonated molecule [M+H]⁺ (High-Resolution) nih.gov
189.0908Fragment ion nih.gov

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating eugenol acetate from other components in a mixture, such as in essential oils, and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile compounds like eugenol acetate in complex mixtures such as clove oil. mdpi.comresearchgate.netsmujo.idaip.org

In GC-MS analysis, the components of the mixture are separated based on their boiling points and interactions with the stationary phase in the GC column. mdpi.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. tdl.org The combination of retention time and mass spectrum allows for the highly confident identification and quantification of eugenol acetate. nih.govresearchgate.netscirp.org Studies have reported varying percentages of eugenol acetate in clove oil from different geographical origins. aip.orgresearchgate.net

Table 4: Example GC-MS Data for Eugenol Acetate in Clove Oil

ComponentRetention Time (min)Relative Percentage (%)Reference
Eugenol12.554.63 - 84.63 mdpi.comresearchgate.netsmujo.id
Eugenol Acetate14.78.70 - 33.73 researchgate.netaip.orgscirp.org
β-Caryophyllene13.37.68 - 16.71 researchgate.netsmujo.idresearchgate.net

This table is interactive. Click on the headers to sort. Note: Retention times and percentages can vary significantly based on the specific GC-MS method and the sample source.

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique used for the separation, identification, and quantification of eugenol acetate. researchgate.netnih.gov It is particularly useful for non-volatile or thermally sensitive compounds, although it is also widely applied to the analysis of essential oil components. researchgate.netscispace.comnih.gov

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. nih.govnih.gov A detector, often a Diode-Array Detector (DAD) or a UV-Vis detector, is used to detect the components as they elute from the column. researchgate.netnih.gov Validated HPLC methods have been developed for the simultaneous determination of eugenol, eugenol acetate, and other related compounds in various samples. nih.govresearchgate.netnih.gov

Table 5: HPLC Method Parameters for Eugenol Acetate Analysis

ParameterTypical Value/ConditionReference
ColumnC8 or C18 reversed-phase nih.govnih.gov
Mobile PhaseAcetonitrile/Methanol and water/buffer mixture nih.govnih.gov
Flow Rate0.8 - 1.2 mL/min nih.govnih.gov
DetectionUV at 280 nm nih.gov
Linearity Range10 - 1000 µg/mL nih.gov

This table is interactive. Click on the headers to sort.

Computational and Theoretical Chemistry Studies of Eugenol Acetate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing detailed information about the electronic structure of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. uchile.cl It is a promising tool for analyzing the radical scavenging potential of phenolic compounds like eugenol (B1671780) and its derivatives. uchile.cl DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and analyze various properties. uchile.clyildiz.edu.tr

Studies have utilized DFT to compare the properties of eugenol and eugenol acetate (B1210297). yildiz.edu.trpsu.ac.th For instance, DFT calculations have been used to determine the Gibbs free energy, dipole moments, and frontier molecular orbitals of these compounds in different environments like gas phase and in blood. yildiz.edu.tr One study found that eugenol acetate is more stable than eugenol based on Gibbs free energy calculations. yildiz.edu.trpsu.ac.th Furthermore, DFT has been used to study the antioxidant properties of eugenol derivatives by analyzing their ability to scavenge free radicals. uchile.cl The results from DFT calculations are often found to be in good agreement with experimental findings. uchile.cl

Semiempirical Methods (AM1, PM3) for Conformational Studies

Semiempirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less intensive alternative to ab initio methods for studying large molecules. uni-muenchen.de These methods are simplified versions of Hartree-Fock theory that use empirical parameters to improve performance. uni-muenchen.de

A significant application of these methods for eugenol and eugenyl acetate is in conformational analysis. researchgate.netgrafiati.comgrafiati.com Researchers have investigated the conformational structure of eugenol and eugenyl acetate by calculating the strain energy as a function of dihedral angles. researchgate.netresearchgate.net These calculations have identified stable conformations (energy minima) and transition states for both molecules. researchgate.netgrafiati.com For eugenyl acetate, two energy minima and one transition state have been determined. researchgate.netgrafiati.com These studies help in understanding the flexibility of the molecule and the relative stability of its different spatial arrangements. researchgate.net Both AM1 and PM3 methods have been found to be efficient, with AM1 being particularly useful for determining reactivity and PM3 for verifying stability. researchgate.netgrafiati.com

Hartree-Fock (HF) Methods in Electronic Structure Investigations

The Hartree-Fock (HF) method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.comwikipedia.org It provides a basis for more advanced computational methods and is itself used to study the electronic structure of molecules. numberanalytics.com

In the context of eugenol and its derivatives, HF methods have been used alongside DFT to calculate electronic properties. yildiz.edu.trresearchgate.netscispace.com These calculations provide insights into the electronic distribution and energy levels within the molecule. yildiz.edu.tr For example, HF calculations have been used to obtain the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. yildiz.edu.trscispace.com The results from HF methods are often compared with those from DFT to provide a more comprehensive understanding of the electronic structure. yildiz.edu.trresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like eugenol acetate. researchgate.netresearchgate.net By exploring the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. researchgate.net

Semiempirical methods like AM1 and PM3 have been effectively used to study the conformational landscape of eugenyl acetate. researchgate.net By rotating specific dihedral angles and calculating the corresponding strain energy, an energy landscape can be mapped out. researchgate.net This analysis has revealed that eugenyl acetate has distinct low-energy conformations, often referred to as cis and trans forms, based on the orientation of the allyl group relative to the phenyl ring. researchgate.netresearchgate.net The study of the conformational interconversion provides insights into the molecule's dynamic behavior. researchgate.net

Reactivity Descriptors and Frontier Molecular Orbitals (HOMO, LUMO, Band Gap)

Reactivity descriptors derived from computational calculations are invaluable for predicting how a molecule will behave in chemical reactions. uchile.cl Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uchile.clyildiz.edu.tr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. yildiz.edu.tr The difference in energy between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical stability and reactivity. yildiz.edu.trresearchgate.net A smaller band gap generally suggests higher reactivity. yildiz.edu.tr

For eugenol and eugenyl acetate, both DFT and HF methods have been used to calculate these parameters. yildiz.edu.trresearchgate.net Studies have shown that eugenol acetate has a different HOMO-LUMO gap compared to eugenol, which influences their relative stabilities and reactivities. yildiz.edu.tr Other calculated reactivity descriptors include ionization potential, electron affinity, and electronegativity, which further characterize the chemical nature of these molecules. uchile.clyildiz.edu.tr

Table of Calculated Properties for Eugenol and Eugenyl Acetate

View Data
Compound Method HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye) Source
Eugenol DFT (in blood) -0.100365 -0.00419 0.096175 3.9427 yildiz.edu.trresearchgate.net
Eugenyl Acetate DFT (in blood) -0.10454 -0.00419 0.10035 3.0519 yildiz.edu.trresearchgate.net
Eugenol HF (in gas) -0.30188 0.10045 0.40233 1.8384 yildiz.edu.tr
Eugenyl Acetate HF (in gas) -0.30618 0.09173 0.39791 2.1121 yildiz.edu.tr

Table of Compound Names

Compound Name
Sodium eugenol acetate
Eugenol
Eugenyl acetate
Acetyleugenol
Epoxyeugenol
4-allyl-2-methoxyphenyl 4-nitrobenzoate (B1230335)
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol
4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol
4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenol
4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl 4-fluorobenzoate
Allyl-2-methoxy-4-nitrophenol
5-Allyl-3-nitrobenzene-1,2-diol
Caryophyllene
Isoeugenol (B1672232)
Methyl eugenol
1,8-cineole
Carvone
Limonene
β-caryophyllene
Carbon disulfide
Ethyl bromo acetate
Hydrazine hydrate
Formaldehyde
Chloroacetyl chloride
Triethylamine
Doxorubicin
Pemetrexed
Morpholine
Toluene
Dichloromethane (B109758)
Sodium bicarbonate
Sodium hydroxide (B78521)
Acetic acid anhydride (B1165640)
Dicyclohexylcarbodiimide (DCC)
Methanol
Ethanol
Propanone
n-hexane

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a eugenol derivative, might interact with a biological target, typically a protein or enzyme, at the atomic level.

Research on eugenol acetate and its related compounds has employed molecular docking to explore their potential against various biological targets. For instance, the binding interactions of eugenol acetate have been studied against the MtPknE kinase, a protein from Mycobacterium tuberculosis. These simulations reveal the specific ways the compound fits into the binding site of the enzyme, forming hydrogen bonds and van der Waals contacts with key hydrophobic amino acid residues. researchgate.net This provides a structural basis for its potential anti-TB activity. researchgate.net

Similarly, various eugenol derivatives have been docked against other significant biomolecular targets. In a study targeting inflammation, novel synthesized eugenol derivatives were docked into the ligand-binding domain of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govrsc.org The simulations identified key amino acid residues like Arg288, Ser289, and His323 as crucial for forming hydrogen bond interactions, while other residues provided favorable hydrophobic contacts. rsc.org Such studies help in rationalizing the anti-inflammatory potential observed in experimental assays. nih.govrsc.org

Further computational studies have investigated eugenol derivatives as potential inhibitors for other enzymes. Docking studies against arginase, an enzyme implicated in asthma, showed that molecules like acetyl eugenol could effectively block the active site. jpionline.org In the context of insecticidal activity, eugenol ester derivatives were evaluated against a range of insect proteins, with odorant-binding proteins being identified as a top potential target. mdpi.com

These simulations are crucial for identifying lead compounds and understanding their mechanism of action. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative estimate of the binding strength, with lower (more negative) values indicating stronger binding.

DerivativeTarget Protein (PDB ID)Binding Affinity / Score (kcal/mol)Key Interacting Residues
Eugenol AcetateMtPknE KinaseNot specifiedForms hydrogen bonds and van der Waals contacts with hydrophobic residues. researchgate.net
Eugenol Derivative (1C)PPARγNot specifiedArg288, Ser289, His323 (Hydrogen bonds). rsc.org
Eugenol Benzoate (B1203000)Nitric Oxide Synthase (NOS)44.71 (GOLD Fitness Score)Interacts with the active site. jpionline.org
4-allyl-2-methoxyphenyl 4-nitrobenzoate (2b)Odorant-binding proteins (e.g., OBP1 from Culex quinquefasciatus)-9.1 (Vina Score)Interactions within the binding pocket of the protein. mdpi.com

In Silico Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR derivation uses computational models to correlate specific structural features (descriptors) with observed activity, guiding the design of more potent and selective molecules.

For eugenol and its derivatives, SAR studies have been crucial in optimizing their therapeutic potential. The basic eugenol scaffold, consisting of a benzene (B151609) ring with hydroxyl, methoxy (B1213986), and allyl groups, offers multiple sites for chemical modification. uns.ac.id Computational analyses help predict how changes at these sites will affect biological endpoints.

One key area of modification is the phenolic hydroxyl group. Esterification of this group, for example, to form eugenol acetate , can significantly alter the compound's properties. Adding an acetyl group can increase the molecule's size, which may enhance selectivity for certain enzyme pathways like COX-2, potentially boosting anti-inflammatory activity. uminho.pt SAR studies on a series of eugenol esters have shown that the nature of the ester group is critical. For instance, introducing a nitrobenzene (B124822) group was found to potentiate toxicity against insect cells compared to eugenol itself. mdpi.com

Another common modification involves the allyl side chain. Reactions on this double bond, such as epoxidation to form eugenol epoxide, create intermediates for synthesizing a new range of derivatives with different activities. researchgate.netacs.org

Furthermore, substitutions on the aromatic ring itself are explored. The addition of electron-donating groups (like -CH₃ or -OCH₃) or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn affects its interaction with biological targets. waocp.org For example, in a study on antifungal eugenol derivatives containing a 1,2,3-triazole moiety, compounds with electron-donating groups on an attached phenyl ring showed better inhibition of mycelial growth. waocp.org SAR analysis of eugenyl benzoate derivatives against colorectal cancer cells indicated that hydrophobicity (logP) played a more significant role than steric parameters in determining cytotoxic activity.

These computational SAR studies provide a rational framework for designing new derivatives. By identifying the structural features that are either beneficial or detrimental to a specific biological activity, researchers can focus their synthetic efforts on the most promising candidates. nih.govrsc.org

Structural Modification on Eugenol ScaffoldObserved Effect on ActivityReference Study Context
Esterification of phenolic -OH (e.g., acetylation to form Eugenol Acetate)Increases molecular size, potentially enhancing selectivity for enzymes like COX-2. uminho.ptAnti-inflammatory activity. uminho.pt
Esterification with nitrobenzene groupPotentiated toxicity in insect cells compared to eugenol. mdpi.comInsecticidal activity. mdpi.com
Addition of electron-donating groups (e.g., -CH₃, -OCH₃) to an attached phenyl ringImproved inhibition of fungal mycelial growth. waocp.orgAntifungal activity. waocp.org
Modification of allyl side chain (e.g., epoxidation)Creates intermediates for new derivatives with varied toxicity profiles. researchgate.netInsecticidal activity. researchgate.net
Addition of terminal hydroxyl groups to benzoate esterCan increase anticancer activity, potentially by increasing polarity and specific interactions.Anticancer (colorectal) activity.

In Vitro Pharmacological and Biological Activity Profiling of Eugenol Acetate and Its Derivatives

Antimicrobial Efficacy and Mechanistic Investigations

Eugenol (B1671780), a key component of clove oil, and its derivatives have been the subject of numerous studies for their significant antimicrobial properties. phcogrev.com These compounds exhibit broad-spectrum activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Against Pathogenic Strains

The antibacterial effects of eugenol are well-documented against both Gram-positive and Gram-negative bacteria. This activity is largely attributed to its phenolic nature, particularly the presence of a free hydroxyl group which is crucial for its mechanism of action. nih.govnih.gov

Eugenol has demonstrated potent bactericidal activity against several Gram-positive pathogens. nih.gov It effectively inhibits the growth of Staphylococcus aureus and its antibiotic-resistant strain, Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.govsemanticscholar.org Studies show that eugenol can inhibit the formation of MRSA and Methicillin-Sensitive Staphylococcus aureus (MSSA) biofilms, disrupt cell-to-cell connections, and eradicate established biofilms. semanticscholar.orgnih.gov At sub-inhibitory concentrations, eugenol has been found to decrease the expression of genes related to biofilm formation and enterotoxins in S. aureus. nih.gov

Against Bacillus subtilis, eugenol at sublethal concentrations has been shown to inhibit the production of extracellular enzymes like alpha-amylase and protease. nih.gov It also induces morphogenic distortions in B. subtilis cells, causing them to appear swollen or as long, thin filaments. nih.gov

CompoundGram-Positive BacteriaMICMBCReference
EugenolStaphylococcus aureus0.125 µg/mL0.250 µg/mL nih.gov
EugenolMRSA8.33 mg/mL- nih.gov
EugenolBacillus subtilis0.05 - 0.06% (v/v)- researchgate.net

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration

Eugenol's efficacy extends to Gram-negative bacteria, which are often more resistant to antimicrobials due to their complex outer membrane. mdpi.com The hydrophobic nature of eugenol allows it to penetrate the lipopolysaccharide layer of the cell wall, leading to structural changes and leakage of intracellular contents. nih.govnih.gov

Studies have confirmed its activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL. nih.govresearchgate.net It has also been shown to inhibit biofilm formation in enterohemorrhagic E. coli O157:H7 at sub-inhibitory concentrations by down-regulating genes associated with curli fimbriae and toxins. nih.govresearchgate.net

Against Salmonella typhimurium, eugenol demonstrates a strong antimicrobial effect. nih.gov Its bactericidal activity is linked to the disruption of the cellular membrane. researchgate.netbohrium.com Furthermore, eugenol has been shown to reduce the adhesion and invasion of S. Typhimurium to cells in vitro. nih.gov

Eugenol is also effective against carbapenem-resistant Klebsiella pneumoniae (CRKP), a significant nosocomial pathogen. nih.govnih.gov Research indicates that eugenol damages the cell membrane of CRKP, leading to decreased ATP concentration, membrane hyperpolarization, and increased permeability. nih.govresearchgate.net The MIC of eugenol against four tested CRKP isolates was found to be 0.2 mg/mL. nih.gov

CompoundGram-Negative BacteriaMICMBCReference
EugenolEscherichia coli0.125 µg/mL0.250 µg/mL nih.gov
EugenolSalmonella typhi0.0125%0.025% bohrium.com
EugenolKlebsiella pneumoniae (CRKP)0.2 mg/mL- nih.govnih.gov

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, CRKP: Carbapenem-Resistant Klebsiella pneumoniae

The primary antibacterial mechanism of eugenol involves the disruption of the cytoplasmic membrane. nih.govresearchgate.net Its hydrophobicity allows it to partition into the lipid bilayer of bacterial cell membranes, altering their structure and increasing non-specific permeability. nih.govpatsnap.commdpi.com This disruption leads to the leakage of essential intracellular components such as ions, proteins, and genetic material (DNA and RNA), ultimately resulting in cell death. nih.govresearchgate.netmdpi.comnih.gov

Further mechanisms include:

Enzyme Inhibition : The hydroxyl group on eugenol is thought to bind to proteins, inhibiting the action of enzymes such as ATPase, proteases, and amylases. nih.govnih.gov

Oxidative Stress : Eugenol can induce the production of intracellular reactive oxygen species (ROS). nih.govfrontiersin.org This leads to oxidative damage to the cell membrane and other cellular components, contributing to its bactericidal effect against pathogens like CRKP and Salmonella Typhimurium. frontiersin.orgmdpi.com

Antifungal Properties (e.g., Candida spp., Fusarium moniliforme, Rhizoctonia solani)

Eugenol and eugenyl acetate (B1210297) possess significant antifungal properties against a range of pathogenic fungi.

Eugenyl acetate has been evaluated for its efficacy against clinical isolates of Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.gov The MICs were found to be in the range of 0.1% to 0.4% (v/v). nih.gov Microscopic observations revealed that eugenyl acetate caused cell damage, leading to rough and fragmented cell morphology. nih.gov Eugenol also exhibits potent activity against Candida species, primarily by damaging the fungal cell envelope and inhibiting biofilm formation. frontiersin.org Its mechanism involves inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. mdpi.com

Against the plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight, eugenol has shown strong antifungal activity. nih.govresearchgate.net It causes the fungal mycelia to shrink and dehydrate, leading to the separation of the cytoplasmic wall. nih.gov The mechanism involves the inhibition of ergosterol synthesis, an increase in membrane permeability, and the induction of oxidative stress. nih.gov

CompoundFungiMICReference
Eugenyl AcetateCandida spp.0.1% - 0.4% (v/v) nih.gov
EugenolCandida spp.0.03% - 0.25% frontiersin.org

MIC: Minimum Inhibitory Concentration

Antiviral Potential

Eugenol, a primary constituent of clove oil, has demonstrated notable antiviral activities against a range of viruses. nih.gov Its mechanisms are believed to involve direct interaction with viral particles and interference with the viral replication cycle. nih.govbohrium.comjove.com

Research has shown that eugenol and its derivatives can inhibit enveloped viruses such as Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) by preventing viral replication and limiting the spread of infection. nih.govnih.gov Studies suggest it may act synergistically with conventional antiviral drugs like acyclovir. nih.gov The antiviral action of clove essential oil, which is rich in eugenol, has been confirmed against HSV-1 and Hepatitis A Virus (HAV), with the highest efficacy observed against HAV. nih.gov However, it showed no significant effect against non-enveloped viruses like adenoviruses. nih.gov Further investigations have also pointed to the potential of eugenol derivatives in reducing the activity of flaviviruses, including the West Nile virus, Zika virus, yellow fever, and dengue virus. nih.gov

Antiparasitic Activities

Eugenol has been identified as a potent agent against various parasites. nih.gov Its anthelmintic properties have been demonstrated against both the muscle larvae and adult stages of the foodborne parasite Trichinella spiralis, with its efficacy being dependent on both dose and time. nih.govresearchgate.netnih.gov At higher concentrations (1218 and 3045 µM), eugenol achieved 100% efficacy in killing T. spiralis larvae, an effect comparable to the drug albendazole. nih.govresearchgate.net Scanning electron microscopy revealed that eugenol causes significant damage to the parasite's cuticle. nih.gov

The compound is also effective against the fish ectoparasite Gyrodactylus sp. At concentrations of 5 and 10 mg/L, eugenol resulted in parasite mortality rates of approximately 80% and 90%, respectively, after one hour of exposure. panamjas.org Additionally, eugenol has shown activity against Haemonchus contortus, a gastrointestinal parasite in small ruminants, and other parasites like Giardia lamblia and Fasciola gigantica. nih.govpanamjas.org

Inhibition of Biofilm Formation and Virulence Factor Expression

Eugenol and its acetate derivative, eugenyl acetate, have demonstrated significant capabilities in inhibiting biofilm formation and reducing the expression of virulence factors in various pathogenic bacteria.

Eugenol has been shown to markedly inhibit biofilm formation by Enterohemorrhagic Escherichia coli (EHEC) without affecting the growth of planktonic cells. researchgate.netnih.gov Transcriptional analysis revealed that eugenol down-regulates genes essential for biofilm formation, including those for curli fimbriae and type I fimbriae. researchgate.net It also interferes with quorum sensing, a cell-to-cell communication system crucial for biofilm development. researchgate.net

In studies involving Staphylococcus aureus, including methicillin-resistant strains (MRSA), eugenol effectively inhibits biofilm formation. nih.govnih.gov It achieves this by decreasing the expression of genes such as IcaA, IcaD, and SarA, which are involved in biofilm development. nih.gov Furthermore, subinhibitory concentrations of eugenol can significantly reduce the production of key exotoxins and virulence factors in S. aureus, including staphylococcal enterotoxins (SEA, SEB), toxic shock syndrome toxin 1 (TSST-1), and α-hemolysin. nih.gov

Eugenyl acetate has also shown potent anti-virulence activity. At a concentration of 150 µg/ml, it significantly inhibited the production of virulence factors like pyocyanin, pyoverdin, and protease in Pseudomonas aeruginosa. nih.gov It also reduced the hemolytic activity and staphyloxanthin pigment production in S. aureus. nih.gov

Interactive Table: Effect of Eugenol and Eugenyl Acetate on Biofilm and Virulence

CompoundOrganismTargetFinding
EugenolEscherichia coli O157:H7Biofilm FormationMarkedly inhibited at 0.005% (v/v) without affecting cell growth. researchgate.netnih.gov
EugenolStaphylococcus aureus (MRSA)Biofilm-related genes (IcaA, IcaD, SarA)Down-regulated gene expression, leading to biofilm inhibition. nih.gov
EugenolStaphylococcus aureusExotoxin Production (SEA, SEB, TSST-1, α-hemolysin)Dose-dependently decreased the production of major exotoxins. nih.gov
Eugenyl AcetatePseudomonas aeruginosaVirulence Factors (Pyocyanin, Pyoverdin, Protease)Significantly inhibited production at 150 µg/ml. nih.gov
Eugenyl AcetateStaphylococcus aureusHemolytic Activity & StaphyloxanthinReduced hemolytic activity tenfold and lowered pigment production. nih.gov

Antioxidant Capacity and Reactive Species Modulation

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Eugenol and its derivatives are well-documented for their potent free radical scavenging capabilities, frequently evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays. nih.govresearchgate.netmdpi.com The antioxidant activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. nih.gov

In DPPH assays, eugenol demonstrates significant scavenging activity. nih.govscielo.br However, structural modifications, particularly the esterification of the hydroxyl group to form derivatives like eugenyl acetate, can lead to a reduction in this antioxidant activity. nih.gov Conversely, other derivatives have shown potent scavenging activity, with some exhibiting an EC50 (concentration required to scavenge 50% of DPPH radicals) of less than 100 μM. nih.gov

Similarly, in ABTS assays, eugenol and its derivatives show robust radical-scavenging effects. nih.govnih.gov Some synthesized derivatives have demonstrated more potent free radical scavenger activity than reference compounds like Vitamin E. nih.gov The antioxidant capacity of clove essential oil, rich in eugenol and eugenyl acetate, is also confirmed through these assays, showing dose-dependent activity. nih.govresearchgate.netresearchgate.net

Interactive Table: Free Radical Scavenging Activity

Compound/DerivativeAssayKey FindingReference
EugenolDPPH & ABTSExhibits high antioxidant capacity due to its phenolic structure. researchgate.netscielo.br
Eugenyl AcetateDPPHEsterification of the hydroxyl group reduces antioxidant activity compared to eugenol. nih.gov
Various Eugenol DerivativesDPPH & ABTSSome derivatives show potent activity, at times exceeding that of Vitamin E. nih.govnih.gov
Clove Essential OilDPPH & ABTSPowerful antioxidant activity, with an IC50 of 50 µg/mL in one study. nih.gov

Inhibition of Lipid Peroxidation

Eugenol is an effective inhibitor of lipid peroxidation, a process of oxidative degradation of lipids that leads to cell damage. It acts as a chain-breaking antioxidant. nih.gov Studies using rat liver mitochondria have shown that eugenol inhibits the formation of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. nih.gov It is capable of inhibiting both the initiation and propagation stages of the peroxidation process. nih.gov

The inhibitory mechanism involves the scavenging of hydroxyl radicals (OH•) and the quenching of peroxyl and carbon-centered radical intermediates generated within a membrane environment. nih.govjohnshopkins.edu Eugenol's ability to inhibit lipoxygenase-catalyzed lipid peroxidation has been demonstrated in liposomal systems, though not in simple aqueous solutions, suggesting its efficacy is particularly relevant in a membrane context. johnshopkins.edunih.gov Furthermore, eugenol has been shown to inhibit iron-mediated lipid peroxidation, which may be related to its ability to keep iron in a reduced state. researchgate.net

Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Generation

Eugenol plays a significant role in modulating the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can act as both an antioxidant, scavenging harmful ROS, and under certain conditions, a pro-oxidant.

As an antioxidant, eugenol effectively scavenges ROS, which is a key part of its bactericidal and therapeutic mechanisms. nih.gov For instance, its bactericidal effect against Salmonella Typhimurium is linked to the production of ROS, which ultimately leads to cell death. nih.gov In a model of viral infection, eugenol was found to protect intestinal cells by reducing ROS levels and regulating the Keap1-Nrf2-ARE antioxidant signaling pathway. mdpi.com This ROS-scavenging ability helps mitigate oxidative stress and subsequent cellular damage, such as apoptosis. mdpi.com

Conversely, under specific conditions like exposure to visible light and elevated pH, eugenol can enhance the generation of ROS, leading to photo-cytotoxicity. nih.gov This effect is dose-dependent and varies with the duration of light exposure and the pH of the medium. nih.gov This dual capacity highlights the complex role of eugenol in cellular redox balance.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data focusing solely on the in vitro pharmacological and biological activity of Sodium eugenol acetate across the detailed pathways requested in the outline.

The existing body of research primarily investigates the parent compound, eugenol , and other derivatives such as acetyl eugenol . While this research extensively covers the anti-inflammatory mechanisms outlined—including effects on COX and LOX enzymes, pro-inflammatory cytokines, NF-κB pathways, neutrophil activity, and PPARγ agonism—it does not provide specific findings for the sodium salt of eugenol acetate.

Therefore, to adhere strictly to the instruction of focusing solely on "this compound," it is not possible to generate the requested article with the required scientific accuracy and detail for each subsection. The available information pertains to related but distinct chemical entities.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro pharmacological and biological activities of This compound according to the provided outline.

The majority of existing research focuses on eugenol and, to a lesser extent, eugenol acetate. While there are mentions of this compound in the context of its effects on platelet aggregation and inflammation, the detailed molecular mechanisms regarding its antiproliferative, anticancer, and neuroprotective actions as specified in the request are not available in the public domain.

Specifically, research explicitly detailing the following for this compound is not found:

Induction of Apoptosis: No studies were identified that investigated its effects on caspase activation or the modulation of the Bax/Bcl-2 ratio.

Cell Cycle Arrest Pathways: There is no available data on whether this compound can induce cell cycle arrest in cancer cell lines.

Inhibition of Cell Migration: The role of this compound in preventing cell migration has not been documented.

Targeting Specific Molecular Signaling Pathways: Research on its impact on pathways such as E2F1/Survivin, Notch-Hes1, or mitochondrial respiration is absent.

Synergistic Effects: There are no in vitro studies showing synergistic effects with established anticancer agents.

Neuroprotective Actions: In vitro models demonstrating any neuroprotective effects of this compound have not been described in the literature found.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested outline for the chemical compound “this compound.” Further research is required to elucidate the specific pharmacological profile of this compound in the areas of interest.

Neuroprotective Actions (in vitro models)

Protection Against Oxidative and Excitotoxic Neuronal Injury

Eugenol, a primary derivative, has demonstrated significant neuroprotective capabilities in preclinical studies. Research on primary murine cortical cultures has shown that eugenol can protect neuronal cells from both excitotoxic and oxidative damage. nih.gov

Specifically, eugenol was found to attenuate acute neurotoxicity induced by N-methyl-D-aspartate (NMDA). nih.gov It also offered protection against neuronal injury caused by oxygen-glucose deprivation and oxidative stress induced by xanthine/xanthine oxidase. nih.gov Further studies have corroborated that eugenol can inhibit delayed neuronal injury resulting from excitotoxins like NMDA and AMPA, as well as damage from various oxidative stressors. koreascience.kr This suggests that eugenol's protective actions may be mediated through the moderation of both NMDA receptors and superoxide (B77818) radicals, highlighting its potential role in mitigating ischemic injury. nih.govtexilajournal.com

Experimental Model Inducing Agent Effect of Eugenol Observed Reduction in Neurotoxicity
Primary Murine Cortical CulturesNMDA (300 microM)Attenuated acute neurotoxicity20-60%
Primary Murine Cortical CulturesOxygen-Glucose DeprivationPrevented acute neuronal swelling and reduced neuronal death45-60%
Primary Murine Cortical CulturesXanthine/Xanthine OxidaseSignificantly reduced oxidative neuronal injury75-90%

Modulation of Dopamine (B1211576) Content and Lipid Peroxidation in Neuronal Systems

Eugenol has been shown to influence dopaminergic systems and counteract lipid peroxidation, processes implicated in neurodegenerative conditions like Parkinson's disease. In a mouse model, eugenol administration prevented the reduction of dopamine and its metabolites in the striatum following neurotoxin-induced damage. nih.gov

The mechanism appears linked to its antioxidant properties. Studies indicate that eugenol reduces the increase of thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation. nih.govresearchgate.net This effect is achieved both directly, through scavenging of free radicals, and indirectly by stimulating the generation of endogenous antioxidants such as glutathione (B108866) (GSH) and L-ascorbate. nih.govresearchgate.net Furthermore, in vitro experiments using neuronal differentiated PC12 cells, which mimic dopaminergic neurons, have shown that eugenol can increase cell viability and directly stimulate the release of dopamine. researchgate.netmdpi.com

Parameter Model System Key Finding
Dopamine Levels 6-OHDA-induced mouse striatumEugenol prevented the reduction of striatal dopamine and its metabolites. nih.gov
Lipid Peroxidation Mouse striatumEugenol reduced the increase of TBARS (an indicator of lipid peroxidation). nih.govresearchgate.net
Antioxidant Systems Mouse striatumEugenol increased levels of glutathione (GSH) and L-ascorbate. nih.gov
Dopamine Release Neuronal differentiated PC12 cellsEugenol was found to be a direct activator of dopamine release. researchgate.netmdpi.com

Amelioration of Post-Stroke Neuroinflammation in Microglial Studies

Eugenol acetate has been specifically investigated for its effects on neuroinflammation, a critical component of the secondary injury cascade following an ischemic stroke. nih.govsemanticscholar.org In vitro experiments using primary microglia demonstrated that eugenol acetate significantly reduces the expression of pro-inflammatory cytokines that are typically released after stimulation with lipopolysaccharide (LPS) or oxygen-glucose deprivation. nih.govresearchgate.netnih.gov

The underlying mechanism for this anti-inflammatory effect is associated with the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response in microglia. nih.govresearchgate.net By suppressing this pathway, eugenol acetate mitigates the activation of microglia, which in turn reduces the production of inflammatory mediators that can exacerbate brain damage after a stroke. nih.govsemanticscholar.org In vivo studies using a middle cerebral artery occlusion (MCAO) model in mice further confirmed that eugenol acetate alleviates ischemic brain injury, improves neurological function, and helps restore white matter integrity. nih.govresearchgate.netnih.gov

Inhibition of Voltage-Gated Sodium Channels (VGSC) in Neurons

Eugenol and its derivatives are known to modulate neuronal excitability by interacting with ion channels. mdpi.com Research has shown that eugenol is an effective inhibitor of voltage-gated sodium channels (VGSCs) in dorsal root ganglion sensory neurons. frontiersin.orgnih.gov This inhibition is dose-dependent, rapid, and fully reversible. frontiersin.org

Biophysical and pharmacological analyses reveal that eugenol inhibits both total and tetrodotoxin-resistant (TTX-R) sodium currents. frontiersin.org Its mechanism of action differs from other local anesthetics like lidocaine. nih.gov Eugenol modifies the voltage dependence of both the activation and inactivation processes of VGSCs. frontiersin.orgnih.gov It shifts the steady-state inactivation curves in a hyperpolarizing direction and slows the recovery from inactivation. researchgate.net This inhibitory action on VGSCs is believed to contribute to the analgesic properties of eugenol by reducing neuronal action potential firing. researchgate.netresearchgate.net

Parameter Effect of Eugenol Note
Sodium Current (INa) Dose-dependent, reversible inhibition of total and TTX-R currents. frontiersin.orgInhibition occurs at all activating membrane potentials.
VGSC Activation/Inactivation Modifies voltage dependence of both processes. frontiersin.orgShifts steady-state inactivation to more negative potentials. researchgate.net
Recovery from Inactivation Slows the recovery process. researchgate.netContributes to the reduction of neuronal excitability.
Mechanism Comparison Differs from lidocaine; interacts with pre-open-closed states of the channel. nih.govCharacterized by a Hill coefficient of 2. nih.gov

Larvicidal Activity (e.g., Aedes aegypti)

Eugenol and essential oils containing eugenol and eugenol acetate have demonstrated significant larvicidal activity against mosquito species such as Aedes aegypti, the vector for dengue fever. scielo.brnih.gov Studies have shown that eugenol is effective in inducing dose-dependent mortality in Ae. aegypti larvae. scielo.brnih.gov

The median lethal concentration (LC50) of eugenol against the larval stage has been reported to be below 65 ppm. nih.gov Importantly, research conducted over thirty successive generations of mosquitoes showed no significant alteration in their susceptibility to eugenol, indicating a low risk for the rapid development of resistance. nih.gov The larvicidal efficacy of essential oils from plants like Syzygium aromaticum (clove) is largely attributed to their high concentration of eugenol and, to a lesser extent, eugenol acetate. scielo.brresearchgate.net These findings support the potential use of eugenol-based compounds as effective and sustainable botanical larvicides for mosquito control programs. nih.govcabidigitallibrary.org

Extraction, Isolation, and Purification Methodologies Relevant to Eugenol Acetate

Extraction Techniques for Eugenol (B1671780) and its Acetate (B1210297) from Natural Sources (e.g., Clove Oil)

Eugenol and eugenyl acetate are primary constituents of clove oil, which is extracted from the buds, stems, and leaves of the Syzygium aromaticum tree. scitepress.org The quality and composition of the oil, including the relative amounts of eugenol and eugenyl acetate, can be influenced by the cultivation area, post-harvesting processes, and the extraction method used. researchgate.net Several methods are employed for the extraction of these essential oils from plant materials.

Steam Distillation: This is the most common and traditional method for isolating essential oils from cloves. rsc.orgresearchgate.net In this process, steam is passed through the ground clove material, vaporizing the volatile compounds like eugenol and eugenyl acetate. thermofisher.com The resulting mixture of steam and oil vapor is then cooled and condensed. Since the essential oils are immiscible with water, they form a separate layer that can be easily collected. thermofisher.com This co-distillation technique allows for the extraction of compounds at temperatures lower than their actual boiling points, which helps to prevent thermal degradation. chemistryconnected.commedium.com A typical laboratory setup involves boiling ground cloves with water in a flask and collecting the distillate. chemistryconnected.comchegg.com

Hydro-distillation: In this method, the dried clove material is directly immersed in water in a distillation apparatus and heated to boiling. rsc.org The resulting steam, carrying the volatile oils, is condensed and collected. The average yield of oil from cloves using hydro-distillation is approximately 11.5%. rsc.org

Solvent Extraction: This technique involves using an organic solvent, such as dichloromethane (B109758) or petroleum ether, to extract the essential oils. rsc.orgchemistryconnected.com The ground plant material is typically placed in a Soxhlet apparatus where the solvent repeatedly washes over it, dissolving the oils. The solvent is later evaporated, leaving behind the concentrated essential oil extract. rsc.org

Supercritical CO2 Extraction: A more advanced and efficient method involves using supercritical carbon dioxide (SC-CO2) as the extraction solvent. rsc.org This technique has been shown to provide a higher extraction rate of clove oil compared to liquid solvent extraction. The extraction yield can be further optimized by adjusting the flow rate of the CO2. rsc.org

The table below summarizes the key aspects of these extraction methods.

Extraction MethodDescriptionAdvantagesDisadvantages
Steam Distillation Volatile compounds are separated by passing steam through the plant material. thermofisher.comPrevents thermal degradation of compounds; widely used. chemistryconnected.comRequires specialized glassware and can be time-consuming. tdl.org
Hydro-distillation Plant material is boiled directly in water to release essential oils. rsc.orgSimple setup.Potential for hydrolysis of some compounds.
Solvent Extraction Organic solvents are used to dissolve the essential oils from the plant matrix. rsc.orgHigh extraction efficiency.Use of potentially hazardous organic solvents; solvent residue in the final product.
Supercritical CO2 Carbon dioxide in a supercritical state is used as a solvent. rsc.orgHigh efficiency and selectivity; solvent is non-toxic and easily removed. rsc.orgHigh initial equipment cost.

Separation and Isolation of Eugenyl Acetate from Complex Mixtures

Once the essential oil is extracted, it exists as a complex mixture containing eugenol, eugenyl acetate, caryophyllene, and other minor components. scitepress.orgpellwall.com Isolating eugenyl acetate requires further purification steps.

A common chemical method to separate eugenol from eugenyl acetate and other non-phenolic compounds is through an acid-base extraction, which involves saponification and neutralization. chemistryconnected.commedium.com

Saponification: This process involves treating the essential oil mixture with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH). rsc.orgscitepress.org Eugenol, being a phenol, is acidic and reacts with NaOH to form the water-soluble salt, sodium eugenolate (Eug-ONa). scitepress.orgscitepress.org Eugenyl acetate, which is an ester, does not react under these mild basic conditions and remains in the organic phase along with other non-acidic components like caryophyllene. chemistryconnected.commedium.com This difference in reactivity and solubility allows for the separation of eugenol from eugenyl acetate. The reaction creates two distinct layers: an aqueous layer containing sodium eugenolate and an organic layer with the remaining oil components. scitepress.org

Neutralization: After separating the layers, the aqueous phase containing sodium eugenolate can be neutralized by adding a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH is acidic (pH 1-7). chemistryconnected.comscitepress.org This process reprotonates the sodium eugenolate, converting it back into eugenol, which is insoluble in water and can be recovered by extraction with an organic solvent like dichloromethane. chemistryconnected.comchemistryconnected.com This method is highly effective for isolating pure eugenol, thereby indirectly separating it from the eugenyl acetate fraction. scitepress.orgundip.ac.id

Distillation is a key technique for purifying components of clove oil. undip.ac.id

Fractional Distillation: This method is used to separate compounds with different boiling points. While eugenol has a boiling point of 254 °C, other components have different boiling points, which can be exploited for separation. chemistryconnected.com Performing the distillation under vacuum is often preferred as it lowers the boiling points of the compounds, preventing potential decomposition at high temperatures. undip.ac.id This process has been shown to increase the purity of eugenol from initial concentrations of 75-80% to over 97%. scitepress.orgundip.ac.id

Steam Distillation: As mentioned in the extraction phase, steam distillation is also a purification method. It can be used to separate the volatile components of the essential oil from non-volatile impurities. researchgate.net

Liquid-Liquid Equilibrium (LLE): LLE is a fundamental principle governing separation processes like solvent extraction. It involves partitioning a compound between two immiscible liquid phases. For the purification of eugenol and its derivatives, LLE data is crucial for designing effective extraction processes. matec-conferences.org Studies have been conducted on the LLE for systems containing eugenol, β-caryophyllene, a solvent (like 1-propanol), and water. matec-conferences.org The choice of solvent is critical; for instance, 1-propanol (B7761284) shows good solubility for eugenol and is less toxic than other options. matec-conferences.org Experimental LLE data can be correlated with thermodynamic models like NRTL and UNIQUAC to predict phase behavior and optimize separation conditions. matec-conferences.org

Aqueous Two-Phase Systems (ATPS): ATPS is a specific type of liquid-liquid extraction that uses two immiscible aqueous phases. wikipedia.orgsapub.org These systems are typically formed by mixing a polymer (like polyethylene (B3416737) glycol, PEG) with a salt (such as phosphate (B84403) or citrate) or two different polymers in water. wikipedia.orgsapub.org ATPS offers a benign environment for separation, as both phases are primarily water, which is advantageous for separating delicate biomolecules. wikipedia.org Recently, the use of ionic liquids (ILs) and deep eutectic solvents (DESs) to form ATPS has gained attention as a "green" alternative for extracting natural products. sciopen.com These systems provide a wide range of polarities and affinities that can be tailored for the selective separation of specific compounds from complex mixtures. sciopen.commdpi.com

The following table details research findings on optimizing separation processes.

ProcessKey Parameters InvestigatedOptimal Conditions/FindingsReference
Saponification NaOH Concentration5% and 10% NaOH solutions effectively separated the terpene and Na-eugenolate layers. scitepress.org
Neutralization Final pHNeutralization with H2SO4 to a pH of 5-7 is required to recover eugenol. scitepress.org
LLE Solvent, Temperature1-propanol is an effective solvent. Temperature had no significant effect on equilibrium composition. matec-conferences.org
Enzymatic Synthesis Temperature, Molar Ratio, Enzyme Load91.80% conversion to eugenyl acetate achieved at 55 °C with a 1:1 molar ratio of acetic anhydride (B1165640) to eugenol. nih.govscispace.com

Future Research Directions and Translational Prospects for Sodium Eugenol Acetate

Design and Synthesis of Novel Eugenol (B1671780) Acetate (B1210297) Analogs with Enhanced Biological Selectivity

The structural backbone of eugenol offers a versatile platform for chemical modification to synthesize novel analogs with improved therapeutic properties. nih.govmdpi.com Future research will focus on the rational design and synthesis of new derivatives from eugenol acetate to enhance biological selectivity and efficacy. rsc.org The esterification of eugenol's hydroxyl group is a key strategy, and creating a library of analogs by reacting it with various carboxylic acids can yield compounds with a broader spectrum of activity. nih.govresearchgate.net For instance, modifications have produced derivatives with lower minimum inhibitory concentrations (MIC) against bacteria compared to the parent eugenol, and have even conferred activity against strains that eugenol does not affect. nih.govresearchgate.net

The goal is to create analogs that can more specifically target molecular pathways, such as peroxisome proliferator-activated receptors (PPARγ), which are involved in regulating inflammatory responses. rsc.orgnih.gov Structure-activity relationship (SAR) studies will be crucial in identifying the specific functional groups and structural arrangements that lead to the most potent and selective biological effects. rsc.orgmdpi.com By systematically altering the structure of eugenol acetate, researchers aim to develop new chemical entities with optimized pharmacological profiles for conditions ranging from infections to inflammatory diseases and cancer. nih.govrsc.orgnih.gov

Derivative TypeSynthetic StrategyPotential EnhancementReference
Ester DerivativesEsterification of the hydroxyl group with various carboxylic acids or anhydrides.Increased antibacterial spectrum and potency. nih.govresearchgate.netresearchgate.net
Nitroaromatic EstersEsterification with a nitrobenzene (B124822) group.Potentiated insecticidal activity. mdpi.com
PPARγ AgonistsRational design linking acylated amines to eugenol.Targeted anti-inflammatory activity. rsc.orgnih.gov
Oxirane DerivativesConversion of ester derivatives into corresponding oxiranes.Enhanced insect cell toxicity. mdpi.com

Integration of Eugenol Acetate into Advanced Delivery Systems (e.g., Nanoparticles for Controlled Release)

A significant challenge in utilizing compounds like eugenol acetate is their potential volatility, low aqueous solubility, and instability. researchgate.netmdpi.com Encapsulation into advanced delivery systems, particularly nanoparticles, presents a viable solution to overcome these limitations. researchgate.netnih.gov Future research will heavily focus on the development of nanoformulations to improve the bioavailability, stability, and therapeutic efficacy of eugenol acetate. researchgate.net

Nanoemulsions, solid lipid nanoparticles (SLNs), and biopolymeric nanoparticles are promising carriers. mdpi.comsemanticscholar.orgnih.gov These systems can protect the active compound from degradation, allow for controlled and sustained release, and enable targeted delivery to specific sites of action, such as cancer cells or inflamed tissues. nih.govresearchgate.netacs.org For example, eugenol-based nanoemulsions have been developed to co-deliver multiple anti-tuberculosis drugs, enhancing their potency. nih.gov Similarly, loading eugenol derivatives into liposomes has been shown to maintain toxicity towards insect cells while reducing toxicity in human cells, demonstrating improved selectivity. mdpi.com The integration of sodium eugenol acetate into such nanocarriers could significantly enhance its clinical and agricultural applications by improving its pharmacokinetic profile and reducing potential side effects. researchgate.netmdpi.com

Delivery SystemComposition ExampleKey AdvantagesApplication Area
NanoemulsionsOil-in-water emulsion with surfactants like Tween 80.High drug solubility, stability, controlled release.Antimicrobial, Anticancer. nih.govresearchgate.netacs.org
LiposomesEgg-phosphatidylcholine/cholesterol.High encapsulation efficiency, enhanced selectivity.Insecticides. mdpi.com
Biopolymeric NanoparticlesChitosan, Alginate.Biodegradability, protection from environment.Food preservation, Antimicrobial. semanticscholar.orgresearchgate.net

Exploration of Synergistic Combinations with Other Bioactive Compounds

The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. sci-hub.box Eugenol and its derivatives have demonstrated significant synergistic potential when combined with other bioactive agents, including conventional antibiotics and other natural compounds. nih.gov Future research on this compound will explore its synergistic interactions to enhance therapeutic outcomes and combat drug resistance.

Studies have shown that eugenol can act synergistically with antibiotics like vancomycin (B549263) and β-lactams, increasing their antimicrobial effect. Similar synergistic interactions have been observed with other phytochemicals such as carvacrol, cinnamaldehyde (B126680), and thymol. In the context of parasitic diseases, eugenol combined with conventional drugs has led to a greater reduction in parasite load. nih.gov For this compound, investigating its combinations with other anti-inflammatory, antimicrobial, or anticancer drugs could lead to more effective treatment protocols with potentially lower doses and reduced toxicity. researchgate.netnih.gov This approach is particularly promising for tackling multi-drug resistant pathogens and complex diseases.

Elucidation of Novel Mechanistic Pathways for Biological Activities

While the biological activities of eugenol are well-documented, the precise molecular mechanisms of its derivatives, including this compound, require deeper investigation. nih.govresearchgate.net Future studies will aim to elucidate novel mechanistic pathways to better understand how these compounds exert their therapeutic effects. Research indicates that eugenol acetate can inhibit the NF-κB pathway, a key regulator of inflammation, and enhance the expression of tumor suppressor proteins like p53 and p21. medchemexpress.com

Furthermore, both eugenol and this compound have been shown to inhibit the formation of pro-inflammatory molecules such as thromboxane (B8750289) B2 and prostaglandin (B15479496) E2 (PGE2), which are derived from arachidonic acid. nih.govnih.gov This suggests a direct impact on inflammatory cascades. nih.govejdent.org Other research points to the ability of eugenol derivatives to induce apoptosis (programmed cell death) in cancer cells and modulate oxidative stress. mdpi.comnih.gov Uncovering the full spectrum of molecular targets and signaling cascades affected by this compound will be critical for its development as a targeted therapeutic agent and for identifying new clinical applications. acs.org

Biological ActivityMechanistic PathwayKey Molecular TargetsReference
Anti-inflammatoryInhibition of NF-κB signaling; Inhibition of arachidonic acid metabolism.NF-κB, Cyclooxygenase (COX). medchemexpress.comnih.govnih.gov
AnticancerInduction of apoptosis; Upregulation of tumor suppressors.p53, p21, Caspases. mdpi.comresearchgate.netmedchemexpress.com
AntioxidantScavenging of free radicals; Modulation of oxidative stress pathways.NRF2. acs.org

Application of Advanced Computational Methods for Predictive Biology and Rational Drug Design

The integration of advanced computational methods is revolutionizing drug discovery and development. For this compound and its analogs, in silico techniques offer a powerful approach for predictive biology and rational drug design. rsc.org Molecular docking, a key computational tool, can predict the binding affinity and interaction patterns between a ligand like eugenol acetate and its protein targets, such as cyclooxygenase II (COX-2) or bacterial enzymes. researchgate.netjppres.comresearchgate.net

Future research will leverage these methods for the de novo design of eugenol acetate analogs with tailored properties. rsc.org Inverted virtual screening can be employed to identify potential new biological targets for existing derivatives, expanding their therapeutic potential. mdpi.commdpi.com Molecular dynamics simulations can further examine the stability of ligand-protein complexes, providing deeper insights into the mechanism of action. rsc.orgmdpi.com Additionally, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic and safety profiles of new analogs early in the design phase, saving time and resources. mdpi.comnih.gov These computational strategies will accelerate the journey from compound design to preclinical and clinical evaluation.

Q & A

Q. What validated analytical methods are recommended for quantifying sodium eugenol acetate in plant extracts?

High-performance thin-layer chromatography (HPTLC) with a mobile phase of n-hexane:ethyl acetate (7.5:2.5) can resolve this compound (Rf 0.75) from eugenol (Rf 0.64). Validation parameters include linear ranges (200–800 ng/spot for this compound, R² = 0.995), LOD (10 ng/spot), LOQ (30 ng/spot), and recovery rates (~98%) . Non-aqueous capillary electrophoresis (CE) using sodium acetate buffer (50 mM) and acetic acid (30 mM) at 15 kV and 15°C also provides reliable quantification .

Q. How do extraction parameters influence this compound yields in clove buds?

Extraction efficiency depends on solvent composition, temperature, and matrix interactions. For example, choline chloride-lactic acid systems yield this compound concentrations ranging from 11.63 to 32.70 mg/g, with variability linked to solvent polarity and extraction time. Higher β-caryophyllene content (e.g., 1.09 mg/g) correlates with reduced this compound recovery, suggesting competitive solubilization .

Q. What techniques differentiate this compound from eugenol in complex mixtures?

UV spectral overlays in HPTLC and migration time differences in CE (e.g., this compound migrates slower than eugenol due to acetate group polarity) are effective. FT-IR bands at 1740 cm⁻¹ (ester C=O stretch) further confirm this compound .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized in solvent-free systems?

Using Thermomyces lanuginosus lipase (Lipozyme TL IM), key variables include molar ratio (eugenol:acetic anhydride) and temperature. A 1:2 molar ratio at 50°C maximizes esterification efficiency (>90%). Kinetic studies should monitor water activity and enzyme stability under non-aqueous conditions .

Q. How do composite material properties affect this compound release kinetics?

In collagen-hydroxyapatite systems, release profiles depend on hydrophobicity and matrix degradation. For example, Coll/HAp 40/60 composites release this compound over 48 hours (vs. 24 hours for Coll/HAp 70/30) due to slower enzymatic degradation. SEM and FT-IR data show deeper integration of this compound in high-HAp composites, reducing surface leaching .

Q. How to resolve contradictory extraction yield data for this compound across studies?

Statistical meta-analysis of variables (e.g., solvent polarity, extraction time) and normalization to matrix effects (e.g., β-caryophyllene interference) are critical. For instance, in , Sample 12 shows an outlier yield (32.70 mg/g), likely due to solvent saturation effects, requiring triplicate validation .

Q. What experimental designs are appropriate for studying this compound’s anticancer mechanisms?

Dose-response assays (e.g., 3–300 mg/kg in murine models) should measure NF-κB inhibition and p53/p21 upregulation. In vitro models must account for esterase-mediated hydrolysis to free eugenol, which confounds specificity. Use LC-MS/MS to distinguish intact this compound from metabolites .

Methodological Considerations

  • Data Contradictions : Address variability in extraction yields () by standardizing protocols (e.g., ISO 20776-1 for solvent selection) and reporting relative standard deviations (RSD < 5%) .
  • Analytical Validation : Include robustness testing (e.g., HPTLC plate batch variations) and cross-lab reproducibility in CE buffer preparation .
  • Release Kinetics : Use Higuchi or Korsmeyer-Peppas models to quantify diffusion vs. matrix erosion mechanisms in drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.